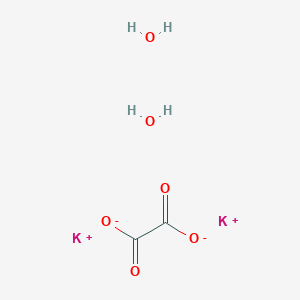
4-Chloroindole-3-acetic acid
Overview
Description
4-Chloroindole-3-acetic acid is an organic compound that functions as a plant hormoneThis compound is found in the seeds of various plants, particularly legumes such as peas and broad beans . It plays a significant role in plant growth and development.
Mechanism of Action
Target of Action
4-Chloroindole-3-acetic acid (4-Cl-IAA) is a potent auxin, a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle . It is a naturally occurring auxin in plants from the Vicieae tribe of the Fabaceae family . The primary targets of 4-Cl-IAA are the auxin receptors in plant cells, which recognize hormone signals and trigger a series of physiological and biochemical reactions .
Mode of Action
The mode of action of 4-Cl-IAA involves its interaction with auxin receptors in plant cells. This interaction triggers a series of physiological and biochemical reactions that lead to changes in plant growth and development . Symptoms and death of plants treated with 4-Cl-IAA are thought to be induced by abnormal levels of ethylene in tissues. Ethylene inhibits cell division, DNA synthesis, and meristematic growth of roots, shoots, and auxiliary buds .
Biochemical Pathways
In pea (Pisum sativum) seeds, 4-Cl-IAA is synthesized via the novel intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases, TRYPTOPHAN AMINOTRANSFERASE RELATED1 and TRYPTOPHAN AMINOTRANSFERASE RELATED2 . This pathway runs parallel to the biosynthesis of the widespread auxin, indole-3-acetic acid (IAA), in pea .
Pharmacokinetics
It is known that 4-cl-iaa is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans . This suggests that the compound may be absorbed and distributed through plant tissues, metabolized, and eventually excreted or stored in specific plant organs.
Result of Action
The result of 4-Cl-IAA action is the regulation of plant growth and development. It has been shown to have stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid . In addition, it has been hypothesized that 4-Cl-IAA may act as a “death hormone” that maturing seeds use to trigger the death of the parent plant by mobilizing nutrients to be stored in the seed .
Biochemical Analysis
Biochemical Properties
4-Chloroindole-3-acetic acid is a potent auxin in various auxin bioassays . Researchers have used this compound as well as other halogenated auxins in biological assays to understand the structural features of auxins required to induce auxin mediated growth in plants . The biosynthesis of this compound in pea seeds occurs via the novel intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases .
Cellular Effects
This compound has been shown to stimulate growth in various plant tissues . It has been suggested that this compound moves from young seeds into the pod, where it is required for normal pod elongation .
Molecular Mechanism
It is known that it functions as an auxin, a type of plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a tar2 mutant, obtained by Targeting Induced Local Lesions in Genomes, the seeds of which contain dramatically reduced this compound levels as they mature .
Metabolic Pathways
This compound is synthesized via the novel intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases .
Transport and Distribution
It has been suggested that this compound moves from young seeds into the pod, where it is required for normal pod elongation .
Subcellular Localization
As an auxin, it is likely to be found wherever auxin activity is required in the cell .
Preparation Methods
The preparation of 4-Chloroindole-3-acetic acid involves several synthetic routes. One common method is the chlorination of tryptophan to form 4-chlorotryptophan, which then undergoes further reactions to produce this compound . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloroindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to alter the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one atom or group of atoms in the compound with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different chlorinated derivatives, while substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
4-Chloroindole-3-acetic acid has numerous scientific research applications:
Chemistry: It is used in various chemical assays to study the structural features of auxins required for plant growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily studied within the context of plant biology.
Industry: It is used in agricultural practices to promote plant growth and improve crop yields.
Comparison with Similar Compounds
4-Chloroindole-3-acetic acid is unique due to its chlorinated structure, which distinguishes it from other auxins like indole-3-acetic acid. Similar compounds include:
Indole-3-acetic acid: The most common auxin in plants, involved in various growth processes.
Indole-3-butyric acid: Another auxin used in plant propagation and tissue culture.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
The chlorinated structure of this compound makes it more potent in certain bioassays compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCFBCKZRJDRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179857 | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Chloro-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2519-61-1 | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2519-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2519-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloroindole-3-acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF78HU5XXV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Chloro-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 180 °C | |
| Record name | 4-Chloro-1H-indole-3-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















